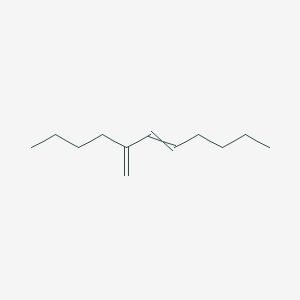
7-Methylideneundec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylideneundec-5-ene is an organic compound with the molecular formula C12H22 . It consists of a chain of eleven carbon atoms with a double bond between the seventh and eighth carbon atoms and a methylidene group attached to the seventh carbon atom. This compound is a type of alkene, characterized by the presence of carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylideneundec-5-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving olefin metathesis. This method uses catalysts such as Grubbs’ catalyst to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methylideneundec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
7-Methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methylideneundec-5-ene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of new products.
Radical Reactions: The compound can participate in radical reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
1-Decene: An alkene with a similar structure but lacking the methylidene group.
2-Methyl-1-decene: Similar in structure but with the methyl group attached to the second carbon atom.
Uniqueness: 7-Methylideneundec-5-ene is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to other alkenes. This structural feature allows for specific interactions in chemical reactions, making it valuable in various applications.
Properties
CAS No. |
61063-95-4 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
7-methylideneundec-5-ene |
InChI |
InChI=1S/C12H22/c1-4-6-8-9-11-12(3)10-7-5-2/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
XPFLAUVMIWRQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















